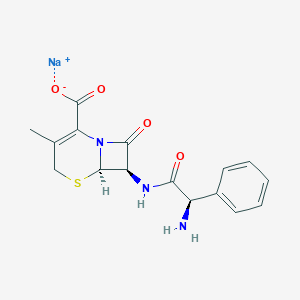
3-Amino-2-phenylpyridin
Übersicht
Beschreibung
3-Amino-2-phenylpyridine is an organic compound with the molecular formula C11H10N2. It is a derivative of pyridine, where an amino group is attached to the third carbon and a phenyl group is attached to the second carbon of the pyridine ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including neurotropic and anxiolytic effects.
Medicine: Explored for its potential therapeutic applications in treating anxiety and depression.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
When handling 3-Amino-2-phenylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Amino-2-phenylpyridine, also known as 2-phenylpyridin-3-amine, is a chemical compound used in proteomics research . .
Mode of Action
It is often used as a building block in the synthesis of more complex molecules .
Biochemical Pathways
3-Amino-2-phenylpyridine is an arylpyridine building block that can be prepared using palladium charcoal-catalyzed Suzuki-Miyaura coupling using halopyridinamine and phenylboronic acid as starting materials
Pharmacokinetics
It is known that the compound has a molecular weight of 17021 .
Result of Action
As a building block in chemical synthesis, its effects would largely depend on the final compound it is incorporated into .
Action Environment
The action of 3-Amino-2-phenylpyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8°C and protect it from light . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Amino-2-phenylpyridine can be synthesized using several methods. One common method involves the palladium charcoal-catalyzed Suzuki-Miyaura coupling reaction. This reaction uses halopyridinamine and phenylboronic acid as starting materials . Another method involves the reaction of 2,4,6-triphenylboroxin with 2-chloro-3-pyridinamine .
Industrial Production Methods
Industrial production of 3-Amino-2-phenylpyridine typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-phenylpyridine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of 3-Amino-2-phenylpyridine.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of 3-Amino-2-phenylpyridine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-3-pyridinamine: Similar structure but different position of the amino group.
3-Amino-6-methyl-4-phenylpyridine-2(1H)-one: Contains additional methyl and carbonyl groups.
Uniqueness
3-Amino-2-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
IUPAC Name |
2-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHJCITVHCRQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376448 | |
| Record name | 3-Amino-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101601-80-3 | |
| Record name | 3-Amino-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-amino-2-phenylpyridine synthesized?
A1: 3-Amino-2-phenylpyridine can be synthesized by reacting phenyllithium with 3-methoxypyridine or 3-aminopyridine. Research has shown that this reaction exclusively produces 3-methoxy-2-phenylpyridine or 3-amino-2-phenylpyridine, respectively. [] This specific orientation of the product is noteworthy and suggests a regioselective reaction pathway.
Q2: What is the significance of 3-amino-2-phenylpyridine in heterocyclic chemistry?
A2: 3-Amino-2-phenylpyridine serves as a crucial starting material in the synthesis of δ-carboline. [] This particular carboline isomer is difficult to synthesize through other methods, making this route valuable. The synthesis involves converting 3-amino-2-phenylpyridine to the corresponding azide, followed by thermal cyclization to yield δ-carboline. This highlights the utility of 3-amino-2-phenylpyridine as a building block for more complex heterocyclic systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)









![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)


